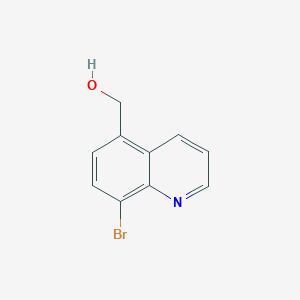

(8-Bromoquinolin-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(8-Bromoquinolin-5-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methanol group at the 5th position of the quinoline ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromoquinolin-5-yl)methanol typically involves the bromination of quinoline derivatives followed by hydroxymethylation. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(8-Bromoquinolin-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted quinoline derivative.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 8-Bromoquinolin-5-carboxylic acid or 8-Bromoquinolin-5-aldehyde.

Reduction: 8-Hydroxyquinoline or 8-Methoxyquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(8-Bromoquinolin-5-yl)methanol is a chemical compound with several applications in scientific research, including its use as an intermediate in synthesizing complex quinoline derivatives, and in biological and medicinal chemistry. The compound's bromine substituent and hydroxyl group contribute to its reactivity and binding affinity, allowing it to interact with molecular targets and pathways.

Scientific Research Applications

This compound has versatile applications in chemistry, biology, medicine, and industry.

- Chemistry this compound serves as an intermediate in synthesizing more complex quinoline derivatives.

- Biology This compound is investigated for potential biological activities, such as antimicrobial and anticancer properties. 8-Hydroxyquinoline derivatives have demonstrated a wide range of pharmacological applications, including acting as iron-chelators for neuroprotection and anticancer agents .

- Medicine this compound is explored for its potential use in drug development, particularly in designing novel therapeutic agents.

- Industry It is utilized in producing specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (8-Bromoquinolin-5-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, which can lead to cell death in cancer cells. Additionally, the bromine atom may enhance the compound’s ability to interact with specific proteins or receptors .

Comparison with Similar Compounds

Similar Compounds

8-Hydroxyquinoline: A well-known quinoline derivative with antimicrobial and anticancer properties.

8-Methoxyquinoline: Similar to (8-Bromoquinolin-5-yl)methanol but with a methoxy group instead of a bromine atom.

5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with potential biological activity

Uniqueness

This compound is unique due to the specific positioning of the bromine atom and the methanol group on the quinoline ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

(8-Bromoquinolin-5-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves two main steps:

- Bromination of Quinoline : The quinoline backbone is brominated using agents such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 8-position.

- Hydroxylation : The resulting brominated quinoline undergoes hydroxylation, often using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to introduce the hydroxyl group at the 5-position.

These synthetic routes ensure high yield and purity, making it suitable for further biological evaluations.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various quinoline derivatives, it was found that compounds bearing similar structural motifs showed potent activity against several pathogenic bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, one derivative demonstrated an inhibition zone of 25 mm against Klebsiella pneumoniae, comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 24 | 26 |

| This compound | Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines without significant toxicity to non-cancerous cells. For example, in tests involving HeLa cells, the compound showed no toxicity at concentrations up to 200 µM, indicating a favorable therapeutic index .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, affecting cell proliferation and survival.

- Receptor Interaction : It can bind to cellular receptors, thereby influencing signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : There is evidence suggesting that it may affect gene expression related to cancer progression and microbial resistance .

Case Studies

Several studies have highlighted the biological activity of quinoline derivatives similar to this compound:

- Antibacterial Screening : A series of bromoquinoline derivatives were synthesized and screened against multidrug-resistant strains. One derivative exhibited an MIC value significantly lower than that of standard antibiotics, indicating enhanced potency against resistant pathogens .

- Anticancer Research : A hybrid compound incorporating the quinoline structure was tested against various cancer cell lines. Results showed promising anticancer activity with minimal cytotoxicity towards normal cells, suggesting potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key structural features and analytical parameters for identifying (8-Bromoquinolin-5-yl)methanol in experimental settings?

- Methodological Answer :

Structural characterization begins with determining the molecular formula (C₁₀H₈BrNO ) and validating it via high-resolution mass spectrometry (HRMS). Key identifiers include the SMILES string (

C1=CC2=C(C=CC(=C2N=C1)Br)CO) and InChIKey (CGVXFYVJMYTZQT-UHFFFAOYSA-N), which are critical for database comparisons. Collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 141.1 Ų) aid in ion mobility spectrometry (IMS) for distinguishing structural isomers .

- Data Table : Predicted CCS Values (Ų)

| Adduct | CCS |

|---|---|

| [M+H]⁺ | 141.1 |

| [M+Na]⁺ | 146.5 |

| [M+NH₄]⁺ | 146.8 |

Q. What synthetic routes are recommended for preparing this compound, and how is purity ensured?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in available literature, analogous brominated quinoline derivatives (e.g., 5-amino-3-bromoquinolin-8-ol) suggest bromination of precursor quinoline scaffolds followed by hydroxymethylation. Key steps include:

- Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled temperature.

- Hydroxymethylation : Introducing a hydroxymethyl group via formaldehyde under acidic conditions.

Purity is monitored via thin-layer chromatography (TLC) with UV visualization and confirmed using reversed-phase HPLC with a C18 column .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

- Light Sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure.

- Humidity Tests : Storage at 25°C/60% RH and 40°C/75% RH for 1–4 weeks, followed by HPLC analysis to detect impurities.

General guidelines recommend storage in airtight containers at room temperature , protected from light and moisture .

Advanced Research Questions

Q. What computational tools can predict the reactivity and interaction mechanisms of this compound in complex reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA software) model electronic properties and reaction pathways. Key applications:

- Substitution Reactions : Predicting regioselectivity of bromine displacement (e.g., SNAr vs. radical pathways).

- Hydrogen Bonding : Analyzing the hydroxymethyl group’s role in stabilizing intermediates.

CCS values from ion mobility-mass spectrometry (IM-MS) validate computational predictions of molecular conformation .

Q. How can researchers resolve contradictions between predicted and experimental data for this compound?

- Methodological Answer : Discrepancies often arise in spectral assignments (e.g., NMR or IR peaks) or reaction yields . Strategies include:

- Multi-Technique Validation : Cross-referencing HRMS, NMR (¹H/¹³C), and X-ray crystallography.

- Isotopic Labeling : Using deuterated solvents to clarify ambiguous proton signals.

For CCS discrepancies, calibrate IM-MS systems with standards (e.g., polyalanine) to ensure accuracy .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

- Methodological Answer : Structural modifications target bioavailability and target affinity :

- Derivatization : Esterification of the hydroxymethyl group (e.g., methyl 8-bromoquinoline-5-carboxylate) enhances lipophilicity .

- Metal Coordination : The quinoline nitrogen and hydroxyl group can chelate metal ions (e.g., Cu²⁺), enhancing antimicrobial or anticancer activity .

- Data Table : Example Derivatives

| Derivative | Molecular Formula | Key Modification |

|---|---|---|

| Methyl ester | C₁₁H₈BrNO₂ | Carboxylation |

| 8-Bromo-5-quinolinecarboxylic acid | C₁₀H₆BrNO₂ | Oxidation of hydroxymethyl |

Q. Data Contradiction Analysis

Q. How should researchers address the lack of literature data on this compound’s biological activity?

- Methodological Answer : Leverage structurally related compounds (e.g., 2-bromoquinolin-8-yl acetate) as proxies. For example:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays.

- Cytotoxicity Screening : Use MTT or neutral red assays on cancer cell lines (e.g., HeLa or MCF-7).

Document negative results to prevent redundancy and refine hypotheses .

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(8-bromoquinolin-5-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-5,13H,6H2 |

InChI Key |

CGVXFYVJMYTZQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.